molecular formula C13H18N2O2 B3093633 Methyl 1-benzylpiperazine-2-carboxylate CAS No. 1246609-13-1

Methyl 1-benzylpiperazine-2-carboxylate

Cat. No.: B3093633
CAS No.: 1246609-13-1
M. Wt: 234.29 g/mol
InChI Key: SQXCAHIDKZNQFO-UHFFFAOYSA-N
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Description

Methyl 1-benzylpiperazine-2-carboxylate is an organic compound with the molecular formula C13H18N2O2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-benzylpiperazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of benzylamine with ethyl chloroformate to form benzyl carbamate, which is then reacted with piperazine to yield the desired product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization to form the piperazine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzylpiperazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Alcohols or aldehydes derived from the ester group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl 1-benzylpiperazine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 1-benzylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:

    Benzylpiperazine: Known for its stimulant and euphoriant properties, often used recreationally.

    Methylpiperazine: Used as an intermediate in the synthesis of pharmaceuticals.

    Ethylpiperazine: Similar to methylpiperazine, used in organic synthesis.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperazine derivatives .

Properties

IUPAC Name

methyl 1-benzylpiperazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)12-9-14-7-8-15(12)10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXCAHIDKZNQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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